4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid
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Overview
Description
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is an organic compound with the molecular formula C13H13NO2S It is characterized by the presence of a benzoic acid moiety substituted with an amino group linked to a 3-methyl-2-thienylmethyl group
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body . The specific target can vary depending on the exact structure of the compound and its functional groups .
Mode of Action
Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can subsequently alter its interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in various biochemical pathways due to their ability to interact with different enzymes and receptors . The exact pathways affected can vary depending on the compound’s specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures can participate in various biochemical reactions . For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
Compounds with similar structures have been shown to undergo reactions at the benzylic position, which can be either SN1 or SN2 .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at temperatures between 28°C to maintain its stability .
Metabolic Pathways
Compounds with similar structures have been shown to participate in various metabolic reactions .
Transport and Distribution
It is known that similar compounds can cause skin and eye irritation, suggesting that they can penetrate biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid typically involves the following steps:
Formation of 3-Methyl-2-thienylmethylamine: This intermediate can be synthesized by the reaction of 3-methylthiophene with formaldehyde and ammonia.
Coupling Reaction: The 3-methyl-2-thienylmethylamine is then coupled with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or chlorosulfonic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Halogenated derivatives or sulfonated products.
Scientific Research Applications
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Methyl-2-thienyl)methyl]amino}benzoic acid
- 4-{[(3-Methyl-1-thienyl)methyl]amino}benzoic acid
- 4-{[(3-Methyl-2-furyl)methyl]amino}benzoic acid
Uniqueness
4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid is unique due to the presence of the 3-methyl-2-thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(3-methylthiophen-2-yl)methylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-6-7-17-12(9)8-14-11-4-2-10(3-5-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOPXJDFVBSJES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424585 |
Source
|
Record name | 4-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869950-51-6 |
Source
|
Record name | 4-{[(3-methyl-2-thienyl)methyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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